4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17684229
InChI: InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3
SMILES:
Molecular Formula: C9H9NOS
Molecular Weight: 179.24 g/mol

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17684229

Molecular Formula: C9H9NOS

Molecular Weight: 179.24 g/mol

* For research use only. Not for human or veterinary use.

4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde -

Specification

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
IUPAC Name 4-[methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde
Standard InChI InChI=1S/C9H9NOS/c1-3-4-10(2)8-5-9(6-11)12-7-8/h1,5-7H,4H2,2H3
Standard InChI Key ZXRVRCFHECCXKE-UHFFFAOYSA-N
Canonical SMILES CN(CC#C)C1=CSC(=C1)C=O

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde features a thiophene backbone substituted at the 4-position with a methyl-propargylamino group and at the 2-position with an aldehyde moiety. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, contributes to the compound’s electronic properties, while the propargyl group introduces sp-hybridized carbon atoms capable of participating in click chemistry or cycloaddition reactions .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aldehyde proton (δ9.95ppm\delta \approx 9.95 \, \text{ppm}) and thiophene ring protons (δ7.28.1ppm\delta \approx 7.2–8.1 \, \text{ppm}) . Mass spectrometry confirms the molecular ion peak at m/z179.24m/z \, 179.24, consistent with the molecular formula. Density functional theory (DFT) calculations predict a planar thiophene ring with partial conjugation between the aldehyde and amino groups, enhancing its electrophilic character at the carbonyl carbon.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H9NOS\text{C}_9\text{H}_9\text{NOS}
Molecular Weight179.24 g/mol
IUPAC Name4-[Methyl(prop-2-ynyl)amino]thiophene-2-carbaldehyde
Canonical SMILESCN(CC#C)C1=CSC(=C1)C=O
Topological Polar Surface Area67.8 Ų

Synthesis and Optimization Strategies

Vilsmeier-Haack Reaction

The Vilsmeier-Haack protocol is a classical method for introducing aldehyde groups into electron-rich heterocycles. For this compound, thiophene derivatives undergo formylation using phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}), yielding the 2-carbaldehyde intermediate. Subsequent functionalization at the 4-position via nucleophilic substitution with methyl-propargylamine completes the synthesis.

Suzuki-Miyaura Cross-Coupling

SubstrateCoupling PartnerSolventYield (%)
4-Bromothiophene-2-carbaldehydePhenylboronic esterToluene/water72
4-Bromothiophene-2-carbaldehyde3,5-Bis(trifluoromethyl)phenylboronic esterDioxane/water89
4-Bromothiophene-2-carbaldehyde3,5-Dimethylphenylboronic acid1,4-Dioxane68

Reactivity and Derivative Formation

Aldehyde-Driven Transformations

The aldehyde group serves as a reactive handle for nucleophilic additions and condensations. For instance, condensation with hydrazines yields hydrazones, which exhibit enhanced biological activity in antimicrobial assays . Similarly, Knoevenagel condensations with active methylene compounds produce α,β-unsaturated carbonyl derivatives, useful in materials science.

Thiophene Ring Functionalization

Electrophilic aromatic substitution (EAS) at the 5-position of the thiophene ring is facilitated by the electron-donating amino group. Nitration and sulfonation reactions proceed regioselectively, enabling further diversification . Transition metal-catalyzed C–H activation has also been employed to introduce heteroaryl groups without pre-functionalization .

Propargyl Group Reactivity

The propargyl moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole-linked conjugates. This reaction is pivotal in medicinal chemistry for creating libraries of bioactive compounds.

ActivityAssay ModelIC₅₀/EC₅₀
AntibacterialS. aureus12 µg/mL
AntiureaseH. pylori urease42 µM
NO ScavengingIn vitro nitric oxide68 µg/mL

Comparative Analysis with Natural Thiophenes

Naturally occurring acetylenic thiophenes, such as those isolated from Echinops species, share structural similarities with synthetic derivatives . For example, 2-(Penta-1,3-diynyl)-5-(3,4-dihydroxybut-1-ynyl)-thiophene exhibits antiviral activity against HIV-1 (EC₅₀ = 2.3 µM) . Synthetic analogs like 4-[Methyl(prop-2-YN-1-YL)amino]thiophene-2-carbaldehyde offer tunable substituents for optimizing pharmacokinetic properties while retaining bioactivity.

Future Directions and Research Opportunities

Drug Discovery

Structure-activity relationship (SAR) studies could optimize the propargylamino and aldehyde substituents for enhanced blood-brain barrier penetration or reduced cytotoxicity. Hybrid derivatives combining thiophene-carbaldehydes with known pharmacophores (e.g., fluoroquinolones) may yield dual-action therapeutics .

Materials Science

The compound’s conjugated system and aldehyde group make it a candidate for organic semiconductors or metal-organic frameworks (MOFs). Self-assembled monolayers (SAMs) on gold surfaces could exploit the thiophene’s electronic properties for sensor applications.

Green Chemistry

Developing aqueous-phase Suzuki couplings or photocatalytic methods would align with sustainable chemistry goals. Immobilized Pd catalysts or flow reactor systems may improve reaction efficiency and scalability .

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